L-亮氨酸酸

描述

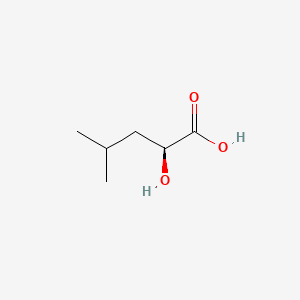

(S)-2-hydroxy-4-methylpentanoic acid is the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Derived from the metabolism of the branched-chain amino acids, it belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites. It is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a (R)-2-hydroxy-4-methylpentanoic acid.

L-Leucic acid is a natural product found in Brassica napus and Aeromonas veronii with data available.

科学研究应用

mTORC1 介导的信号传导激活

L-亮氨酸酸,作为亮氨酸的衍生物,在细胞摄取和 mTORC1 介导的信号传导激活中起着至关重要的作用 . 这一过程涉及两个连续的事件:通过 L 型氨基酸转运蛋白 1 (LAT1) 的细胞摄取,该转运蛋白负责细胞中亮氨酸的摄取,以及转运后 mTORC1 的激活 . 该通路参与细胞生长和癌症进展的调节 .

抗氧化特性

L-亮氨酸酸已被发现具有抗氧化特性。 在一项用乳酸菌发酵蔬菜汁的研究中,发现发酵过程显着增加了 L-亮氨酸酸的含量 . L-亮氨酸酸水平的增加与抗氧化特性呈正相关 .

支链脂肪酸 (BCFA) 的生产

在糖饥饿诱导的非培养状态下,L-亮氨酸酸可以转化为支链脂肪酸 (BCFA) . 该转化过程产生 2-甲基丁酸 .

在细胞代谢和细胞生长中的作用

亮氨酸是 L-亮氨酸酸的来源,是一种调节细胞代谢和细胞生长的信号分子 . 它激活雷帕霉素的机械靶标 (mTOR) 信号通路,该通路控制细胞周期、生长、代谢和存活 .

潜在的治疗应用

鉴于其在 mTORC1 介导的信号传导中的作用及其抗氧化特性,L-亮氨酸酸可能具有潜在的治疗应用。 例如,它可用于靶向 LAT1 和亮氨酸传感器的治疗,这些传感器参与细胞生长和癌症进展 .

作用机制

L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine . This compound has been studied for its various biological effects, including its role in muscle recovery and its antibacterial properties .

Target of Action

L-Leucic acid primarily targets skeletal muscle cells and certain bacteria. In muscle cells, it has been shown to improve muscle recovery after immobilization-induced atrophy . In bacteria, it has demonstrated antibacterial efficacy against some important bacteria associated with food quality and safety .

Mode of Action

In muscle cells, L-Leucic acid appears to maintain an increased rate of protein synthesis, which aids in muscle recovery . In bacteria, L-Leucic acid exerts its activity via penetration of the bacterial cell membranes, causing depolarization, rupture of membranes, subsequent leakage of cellular contents, and ultimately, cell death .

Biochemical Pathways

L-Leucic acid is a product of the leucine degradation pathway . It is involved in the regulation of protein synthesis via the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cell growth and metabolism.

Result of Action

The result of L-Leucic acid’s action depends on the target. In muscle cells, it helps improve muscle recovery after immobilization-induced atrophy by maintaining an increased rate of protein synthesis . In bacteria, it causes cell death, making it a potential antibacterial agent against food spoilage and food-borne pathogenic bacteria .

Action Environment

The action of L-Leucic acid can be influenced by various environmental factors. For instance, in the context of food preservation, the effectiveness of L-Leucic acid as an antibacterial agent may depend on factors such as pH, temperature, and the presence of other compounds

生化分析

Biochemical Properties

L-Leucic acid interacts with various enzymes, proteins, and other biomolecules. It is known to increase protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This interaction plays a crucial role in regulating cell growth and metabolism .

Cellular Effects

L-Leucic acid has profound effects on various types of cells and cellular processes. It influences cell function by promoting energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . This provides energy for protein synthesis while inhibiting protein degradation . The compound also affects cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of L-Leucic acid involves its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It activates the mTOR signaling pathway, which is central to its role in increasing protein synthesis . The activation of mTORC1 by L-Leucic acid is a consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following the transport .

Metabolic Pathways

L-Leucic acid is involved in several metabolic pathways. Approximately 80% of Leucine, from which L-Leucic acid is derived, is normally used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .

Transport and Distribution

The transport and distribution of L-Leucic acid within cells and tissues involve the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The activation of mTORC1 by L-Leucic acid is a consequence of cellular uptake by LAT1 and the subsequent activation of mTORC1 .

Subcellular Localization

Given its role in activating the mTOR signaling pathway, it can be inferred that it may be localized in areas where this pathway is active .

属性

IUPAC Name |

(2S)-2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884643 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13748-90-8 | |

| Record name | L-Leucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13748-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013748908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B33FPI2OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 - 80 °C | |

| Record name | Hydroxyisocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-leucic acid in the structure of cryptophycins?

A1: L-leucic acid constitutes unit D, one of the four building blocks of cryptophycins [, ]. These molecules are cyclic depsipeptides, meaning they contain both amide and ester bonds within their ring structure. L-leucic acid contributes to this structure through its carboxylic acid group forming an ester linkage.

Q2: How does the stereochemistry of L-leucic acid impact cryptophycin activity?

A2: While the provided research doesn't directly investigate modifications to the L-leucic acid portion, it highlights the importance of stereochemistry in cryptophycin activity. The total synthesis of cryptophycins C and D revealed that the α-amino acid unit must be in the D-configuration for potent activity []. This suggests that altering the stereochemistry of other units, including L-leucic acid, could significantly impact the overall conformation and thus the biological activity of cryptophycins.

Q3: Does the presence of L-leucic acid influence the synthesis of cryptophycins?

A4: The total synthesis of cryptophycins C and D employed a convergent approach, coupling pre-assembled units []. While the research doesn't specify challenges directly related to L-leucic acid incorporation, it highlights the importance of stereochemical control during the coupling and cyclization steps to obtain the desired biologically active configuration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。